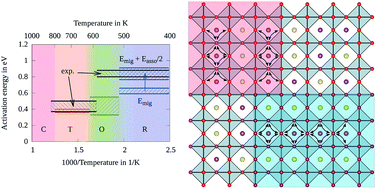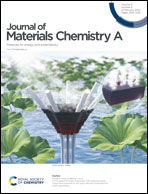Influence of phase transitions and defect associates on the oxygen migration in the ion conductor Na1/2Bi1/2TiO3†
Journal of Materials Chemistry A Pub Date: 2017-01-31 DOI: 10.1039/C6TA10566A
Abstract
Doped or non-stoichiometric Na1/2Bi1/2TiO3 (NBT) exhibits an ion conductivity comparable to yttria stabilized zirconia (YSZ) [M. Li et al., Nat. Mater., 2014, 13, 31–35], with a temperature dependent activation energy. To understand the origin of this temperature dependence we calculated oxygen vacancy migration barriers for three different phases of NBT by means of nudged elastic band calculations within a density functional theory (DFT) approach. We find that for structures with rock-salt ordered A-cations (111-order), the room temperature rhombohedral phase, the intermediate orthorhombic phase and the high temperature tetragonal phase show different migration barriers, decreasing from the rhombohedral to the tetragonal phase. The change in migration barriers from the rhombohedral to tetragonal phase is, however, not large enough to explain the experimentally observed difference. At lower temperatures, the association of oxygen vacancies with either Mg dopants or Bi vacancies increases the activation energy for the migration of oxygen vacancies. Thus, a combination of phase dependent migration barriers and defect association can explain the temperature dependent change in activation energy. Further, when a layered A-cation order (001-order) is present, the oxygen vacancies prefer to be located within the Bi-layer and a fast diffusion along the Bi-layer can occur. Large migration barriers are due to electronic defect states of the migrating oxygen ion.

Recommended Literature
- [1] A recent development in computational chemistry: chemical reactions from first principles molecular dynamics simulations
- [2] Synthesis of α-amino acid derivatives and aminesviaactivation of simple alkyl halides by zinc in water
- [3] Salinity increases the toxicity of silver nanocolloids to Japanese medaka embryos†‡
- [4] A multi-functional microfluidic device compatible with widefield and light sheet microscopy†
- [5] Computational studies on the interactions of glycine amino acid with graphene, h-BN and h-SiC monolayers†
- [6] Front cover
- [7] A microstructure-composition map of a ternary liquid/liquid/particle system with partially-wetting particles†
- [8] Photothermal treatment of oropharyngeal cancer with carbon-defective silicon carbide†
- [9] Redox control of a polymerization catalyst by changing the oxidation state of the metal center†
- [10] Magnetic structure and magnetic transport characteristics of nanostructures based on armchair-edged graphene nanoribbons










